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Compound of Interest

Compound Name: Furan-3-methanol-d2

Cat. No.: B562246

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Furan-3-
methanol-d2, a deuterated isotopologue of Furan-3-methanol. Due to the limited availability of
direct experimental spectra for Furan-3-methanol-d2, this document presents the available
data for the non-deuterated parent compound, Furan-3-methanol, and provides a detailed
analysis of the expected spectral changes upon deuteration. The guide includes tabulated
spectroscopic data, detailed experimental protocols for Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and a workflow diagram for the
complete spectroscopic characterization of the compound.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for Furan-3-
methanol and its deuterated analog, Furan-3-methanol-d2.

Table 1: 1H NMR Data (Predicted for Furan-3-methanol-d2, Experimental for Furan-3-
methanol)
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Assignment

Furan-3-methanol
1H Chemical Shift

(ppm)

Predicted Furan-3-
methanol-d2 1H
Chemical Shift (ppm)

Notes on
Deuteration

H2

~7.4

24 No significant change
' expected.

H4

No significant change

expected.

H5

No significant change

expected.

-CH20H

The two protons on
) the methanol carbon
Signal Absent
are replaced by

deuterium.

Variable

The hydroxyl proton
signal is typically
] broad and its chemical
Variable o )
shift is concentration
and solvent

dependent.

Table 2: 13C NMR Data (Predicted for Furan-3-methanol-d2, Experimental for Furan-3-

methanol)
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Furan-3-methanol

Predicted Furan-3-

] ) ] Notes on
Assignment 13C Chemical Shift methanol-d2 13C .
) ] Deuteration
(ppm) Chemical Shift (ppm)

No significant change
Cc2 ~143 ~143

expected.

No significant change
C3 ~125 ~125

expected.

No significant change
C4 ~110 ~110

expected.

No significant change
C5 ~140 ~140

expected.

The chemical shift is

) not expected to
~57 (Signal may be a —
) change significantly,

-CH20H ~57 triplet due to C-D

) but the signal will
coupling) o )
exhibit coupling to

deuterium.

Table 3: IR Spectroscopy Data (Predicted for Furan-3-methanol-d2, Key Absorptions for

Furan-3-methanol)
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Predicted Furan-3-

] Furan-3-methanol IR Notes on
Functional Group ] methanol-d2 IR ]
Absorption (cm-1) ] Deuteration
Absorption (cm-1)
O-H Stretch 3300-3400 (broad) 3300-3400 (broad) No change.
C-H Stretch (furan) ~3100 ~3100 No significant change.
C-H stretching bands
will be replaced by C-
C-H Stretch (alkane) 2850-2960 Absent/Shifted D stretching bands at
a lower frequency
(~2100-2200 cm-1).
C=C Stretch (furan) ~1600, ~1500 ~1600, ~1500 No significant change.
C-O Stretch 1020-1050 1020-1050 No significant change.
C-H bending
vibrations will be
C-H Bend (alkane) ~1450 Absent/Shifted replaced by C-D

bending vibrations at

a lower frequency.

Table 4: Mass Spectrometry Data (Predicted for Furan-3-methanol-d2, Experimental for

Furan-3-methanol)
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| Furan-3-methanol Predicted Furan-3- Notes on
on
m/z methanol-d2 m/z Deuteration
The molecular ion
peak is shifted by +2
[M]+ 98 100
due to the two
deuterium atoms.[1]
Loss of a proton or
[M-H]+ 97 99/98
deuteron.
Loss of the hydroxyl
[M-OH]+ 81 83/82
group.
Fragmentation of the
[M-CH20H]+ 67 67

side chain.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Furan-3-methanol-d2 are provided
below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Furan-3-methanol-d2 in 0.6-0.7 mL
of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a standard 5 mm
NMR tube. The choice of solvent should be based on the solubility of the compound and the
desired resolution of the spectra.

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher)
equipped with a broadband probe is recommended.

e 1H NMR Acquisition:

o

Pulse Sequence: A standard single-pulse sequence is typically used.

o

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.

[¢]
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o Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

e 13C NMR Acquisition:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum.

o Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due
to the lower natural abundance of 13C.

o Relaxation Delay: A delay of 2-5 seconds is recommended.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., Tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy

o Sample Preparation: As Furan-3-methanol-d2 is a liquid at room temperature, the simplest
method is to prepare a neat sample. Place a small drop of the liquid between two salt plates
(e.g., NaCl or KBr) to form a thin film.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

» Data Acquisition:

[¢]

Spectral Range: Typically scanned from 4000 to 400 cm-1.

[¢]

Resolution: A resolution of 4 cm-1 is generally sufficient.

[e]

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

o

Background Correction: A background spectrum of the clean salt plates is recorded and
subtracted from the sample spectrum.
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2.3 Mass Spectrometry (MS)

e Sample Introduction: The sample can be introduced directly into the ion source via a direct
insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

« lonization Method: Electron lonization (El) is a common technique for small, relatively stable
organic molecules.

o Electron Energy: A standard energy of 70 eV is used to induce ionization and
fragmentation.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate
the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 10-200
amu) to detect the molecular ion and key fragment ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of Furan-3-
methanol-d2.
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Caption: Workflow for Spectroscopic Analysis of Furan-3-methanol-d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Furan-3-methanol-d2 | C5H602 | CID 45039315 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Furan-3-methanol-d2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562246#spectroscopic-data-for-furan-3-methanol-d2-
nmr-ir-msj

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b562246?utm_src=pdf-body-img
https://www.benchchem.com/product/b562246?utm_src=pdf-body
https://www.benchchem.com/product/b562246?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/45039315
https://www.benchchem.com/product/b562246#spectroscopic-data-for-furan-3-methanol-d2-nmr-ir-ms
https://www.benchchem.com/product/b562246#spectroscopic-data-for-furan-3-methanol-d2-nmr-ir-ms
https://www.benchchem.com/product/b562246#spectroscopic-data-for-furan-3-methanol-d2-nmr-ir-ms
https://www.benchchem.com/product/b562246#spectroscopic-data-for-furan-3-methanol-d2-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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